molecular formula C10H8BrNO2 B3237347 7-bromo-6-methyl-1H-indole-2-carboxylic acid CAS No. 1388023-70-8

7-bromo-6-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3237347
CAS No.: 1388023-70-8
M. Wt: 254.08 g/mol
InChI Key: ATNFHRJMDMZOEK-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Heterocyclic Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. Among them, the indole scaffold is considered a "privileged" structure because it is a common feature in a multitude of natural products and synthetic molecules with significant biological activities. The indole nucleus is a key component in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.

The versatility of the indole ring allows for extensive synthetic modification, enabling chemists to create a vast library of derivatives to explore for biological and medical applications. chemimpex.com The introduction of substituents like halogens (e.g., bromine) and alkyl groups (e.g., methyl) onto the indole core can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications are crucial for tuning the compound's reactivity and its ability to interact with biological targets.

Academic Rationale for Investigating 7-bromo-6-methyl-1H-indole-2-carboxylic acid

The academic interest in this compound stems from its role as a versatile synthetic intermediate or building block. The functional groups present on the molecule provide multiple reaction sites for chemical modification:

The Carboxylic Acid Group (-COOH): This group at the C2 position is readily converted into a variety of other functional groups, such as esters, amides, and hydrazides. This versatility is frequently exploited in drug discovery to connect the indole core to other molecular fragments, a common strategy for developing new therapeutic agents. For instance, studies on related methyl-1H-indole-2-carboxylic acids have shown their successful conversion to carboxamides in the development of compounds with anti-Trypanosoma cruzi activity, the parasite responsible for Chagas disease. nih.gov

The Bromine Atom (-Br): The bromine at the C7 position is a key functional handle for modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Research on other bromo-indoles demonstrates their use in synthesizing elaborate structures, including tricyclic systems and inhibitors of bacterial enzymes. nih.govnih.gov

The N-H group of the Indole Ring: The nitrogen atom can be alkylated or acylated to further modify the compound's properties.

The Methyl Group (-CH3): The methyl group at the C6 position influences the molecule's solubility and how it fits into the binding pockets of biological targets like enzymes.

This combination of reactive sites makes this compound a valuable precursor for creating diverse and complex molecules with tailored properties for specific research applications, particularly in medicinal chemistry.

Overview of Key Academic Research Trajectories for the Compound

While direct research focused exclusively on this compound is specific, the broader research on closely related analogs provides a clear picture of its potential applications. The primary research trajectory for this class of compounds is in the field of drug discovery, with a significant focus on the development of kinase inhibitors.

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. acs.orged.ac.uk Indole derivatives are structurally similar to a portion of adenosine (B11128) triphosphate (ATP), the molecule that kinases use, making them excellent starting points for designing kinase inhibitors. pharmablock.com Research has shown that substituted indole-2-carboxylic acids are key scaffolds for this purpose. For example, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.govresearchgate.net

The general strategy involves using the indole-2-carboxylic acid as a core structure and synthesizing a library of derivatives, typically amides, by reacting the carboxylic acid with various amines. These new compounds are then tested for their ability to inhibit specific kinases or other biological targets. This approach has led to the discovery of potent inhibitors for various diseases, including cancer, HIV, and parasitic infections. nih.govnih.gov Therefore, this compound represents a promising starting material for similar research endeavors, aiming to develop new and effective therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of a Related Compound (7-Methyl-1H-indole-2-carboxylic acid) Note: Data for the specific title compound is not readily available in public databases. This table shows data for a closely related structure to provide context.

PropertyValue
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
XLogP32.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Table 2: Research Applications of Structurally Similar Indole-2-Carboxylic Acids

Base CompoundDerivative TypeResearch Area/TargetReference
6-Methyl-1H-indole-2-carboxylic acidCarboxamideAnti-parasitic (Trypanosoma cruzi) nih.gov
7-Methyl-1H-indole-2-carboxylic acidCarboxamideAnti-parasitic (Trypanosoma cruzi) nih.gov
5-Bromo-1H-indole-2-carboxylic acidCarbothioamide, Oxadiazole, etc.Anti-cancer (EGFR Kinase Inhibitor) researchgate.net
6-Bromo-1H-indole-2-carboxylic acidVariousHIV-1 Integrase Inhibitor nih.gov
Tricyclic indole-2-carboxylic acidsCore StructureAnti-cancer (Mcl-1 Inhibitor) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-6-4-7(10(13)14)12-9(6)8(5)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNFHRJMDMZOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Bromo 6 Methyl 1h Indole 2 Carboxylic Acid

Retrosynthetic Analysis of the 7-bromo-6-methyl-1H-indole-2-carboxylic Acid Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, more readily available starting materials. The primary disconnections focus on the bonds that form the indole (B1671886) ring, suggesting two main pathways: those that build the ring system from acyclic precursors (de novo approaches) and those that modify a pre-existing indole core.

Key retrosynthetic disconnections for de novo syntheses include:

Fischer Indole Synthesis Disconnection (C2-N1 and C7a-C3a bond cleavage): This approach disconnects the molecule into (3-bromo-4-methylphenyl)hydrazine (B2675892) and pyruvic acid (or its ester). This is a powerful and direct strategy, relying on the acid-catalyzed cyclization of a phenylhydrazone intermediate.

Bartoli Indole Synthesis Disconnection (Pyrrole ring disconnection): This pathway leads back to an ortho-substituted nitroarene, specifically 1-bromo-2-methyl-3-nitrobenzene, and a vinyl Grignard reagent. The Bartoli synthesis is particularly well-suited for preparing 7-substituted indoles. wikipedia.orgresearchgate.net

Reissert Indole Synthesis Disconnection (C2-C3 and N1-C7a bond cleavage): This strategy traces the molecule back to an ortho-nitrotoluene derivative, such as 2-bromo-3-methyl-6-nitrotoluene, which would undergo condensation with diethyl oxalate (B1200264) followed by reductive cyclization. researchgate.net

For functional group interconversion routes, the analysis begins with a simpler indole core. For instance, one could envision starting with 6-methyl-1H-indole-2-carboxylic acid and introducing the bromine at the C7 position, or conversely, starting with 7-bromo-1H-indole-2-carboxylic acid and adding the methyl group at the C6 position. These approaches depend on the feasibility and regioselectivity of the required functionalization reactions.

De Novo Indole Ring Formation Approaches Applied to the Compound

The creation of the indole ring system with the desired substituents can be achieved through various classical and modern synthetic methods.

Adaptations of Classical Indole Syntheses (e.g., Fischer, Reissert, Madelung, Bartoli)

Classical indole syntheses remain cornerstones of heterocyclic chemistry and can be adapted for the preparation of the target compound.

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis. sharif.edu The reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, followed by acid-catalyzed cyclization. alfa-chemistry.com A patented method for the synthesis of the isomeric 4-bromo-7-methylindole-2-carboxylic acid demonstrates the viability of this approach for bromo-methyl substituted indole-2-carboxylic acids. google.com Adapting this for the target compound would involve the reaction of (3-bromo-4-methylphenyl)hydrazine with pyruvic acid or an ester like ethyl pyruvate (B1213749). The process typically involves the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield the indole core.

StepReactantsReagents/SolventsConditionsProduct
15-bromo-2-methylphenylhydrazine HCl, Ethyl pyruvateEthanol30-50°C, then refluxEthyl pyruvate-5-bromo-2-methylphenylhydrazone
2Hydrazone from Step 1Anhydrous Zinc Chloride, Ethylene (B1197577) Glycol150-170°C, N₂ atmosphereEthyl 4-bromo-7-methylindole-2-carboxylate
3Ester from Step 2Potassium Hydroxide (B78521) solution-4-bromo-7-methylindole-2-carboxylic acid

Table based on the synthesis of an isomer, illustrating a plausible Fischer Indole Synthesis pathway. google.com

Bartoli Indole Synthesis: This method is particularly effective for the synthesis of 7-substituted indoles, which are often difficult to prepare using other classical methods. researchgate.netresearchgate.net The reaction proceeds by the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org For the target molecule, the synthesis would commence with 1-bromo-2-methyl-3-nitrobenzene. The reaction with three equivalents of a suitable vinyl Grignard reagent would lead to the formation of the 7-bromo-6-methylindole scaffold. The steric bulk of the ortho-substituent is often crucial for facilitating the key researchgate.netresearchgate.net-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

Reissert Indole Synthesis: The Reissert synthesis involves the base-catalyzed condensation of an ortho-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester. researchgate.net This intermediate is then subjected to reductive cyclization using reagents like iron powder in acetic acid or sodium dithionite (B78146) to yield the indole-2-carboxylic acid derivative. researchgate.net The application of this method to the target compound would require the precursor 2-bromo-3-methyl-6-nitrotoluene.

Madelung Indole Synthesis: The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. organic-chemistry.org While a versatile method, its application here would require a specifically substituted N-acyl-2-amino-3-bromo-4-methyltoluene precursor, the synthesis of which could be complex. Modern variations using stronger bases like LiN(SiMe₃)₂ can make the conditions milder. organic-chemistry.org

Modern Cyclization and Annulation Strategies

Contemporary organic synthesis has introduced advanced methods for indole formation that offer alternative pathways.

Palladium-Catalyzed Reductive N-Heteroannulation: This strategy can be used to synthesize indoles from 2-nitrostyrenes. orgsyn.org A hypothetical route to the target compound could involve the preparation of a substituted 2-nitrostyrene, such as methyl 2-(1-carboxyvinyl)-3-bromo-4-methyl-6-nitrobenzoate, which could then undergo a palladium-catalyzed reductive cyclization to form the indole ring.

Nitrene Insertion via Thermolysis of Vinyl Azides: The synthesis of ethyl 7-haloindole carboxylates has been achieved through the thermolysis of vinyl azides. nih.gov An appropriately substituted vinyl azide, derived from the condensation of a substituted aldehyde with ethyl azidoacetate, can undergo cyclization upon heating in a high-boiling solvent like chlorobenzene (B131634) to yield the indole core via a nitrene insertion mechanism. nih.gov

Functional Group Interconversion and Derivatization Routes

An alternative to de novo synthesis is the strategic modification of a simpler, pre-formed indole ring.

Introduction of Bromine at the 7-Position

The regioselective bromination of an indole ring can be challenging, as electrophilic substitution typically occurs at the C3 position. To achieve bromination at C7 of a pre-existing 6-methyl-1H-indole-2-carboxylic acid scaffold, a directed metalation strategy would likely be required. This approach involves the following conceptual steps:

Protection: The indole nitrogen and the carboxylic acid group would first be protected to prevent interference from these acidic protons.

Directed ortho-Metalation (DoM): A directed metalation group on the nitrogen (e.g., a pivaloyl or carbamate (B1207046) group) can direct a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to selectively deprotonate the C7 position.

Bromination: The resulting C7-lithiated species is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to install the bromine atom at the desired position.

Deprotection: Removal of the protecting groups would yield the final product.

Introduction of Methyl at the 6-Position

Introducing a methyl group at the C6 position of a 7-bromo-1H-indole-2-carboxylic acid precursor would likely be accomplished through modern cross-coupling reactions. A plausible, though multi-step, strategy would be to start with a 6,7-dihaloindole derivative, such as 7-bromo-6-iodo-1H-indole-2-carboxylic acid ester.

Selective Cross-Coupling: Utilizing the differential reactivity of the carbon-halogen bonds (C-I being more reactive than C-Br in palladium-catalyzed cross-coupling), a methyl group could be selectively introduced at the C6 position. A Suzuki coupling with a methylboronic acid derivative or a Stille coupling with a methyltin reagent in the presence of a suitable palladium catalyst would be a viable approach. Following the successful methylation, the ester could be hydrolyzed to afford the target carboxylic acid.

Formation of the Carboxylic Acid at the 2-Position

The introduction of a carboxylic acid moiety at the C-2 position of the indole nucleus is a pivotal step in the synthesis of the target compound. Several reliable methods have been established in organic chemistry for this transformation, primarily involving either the direct formation of the acid or the hydrolysis of a precursor functional group, such as an ester or nitrile.

One of the most classical and direct approaches is the Reissert indole synthesis. This method typically involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base, such as sodium ethoxide. The resulting intermediate, an ethyl 3-(substituted-2-nitrophenyl)-2-oxopropanoate, undergoes reductive cyclization to form the indole-2-carboxylic acid ester. google.comtandfonline.com Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. For the synthesis of this compound, this would necessitate starting with 1-bromo-2-methyl-3-nitrobenzene.

A more common and often more versatile strategy involves the synthesis of an indole-2-carboxylate (B1230498) ester, followed by hydrolysis. The Fischer indole synthesis, for instance, can be employed by reacting a suitably substituted phenylhydrazine with an α-ketoester like ethyl pyruvate. google.com This reaction forms a phenylhydrazone intermediate which, upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), cyclizes to yield the corresponding indole-2-carboxylate ester. The final step is the saponification of the ester using a base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the carboxylic acid. nih.gov

The direct conversion of an indole to its 2-carboxylic acid derivative can also be achieved through carboxylation reactions, although this is less common for C-2 functionalization due to the higher reactivity of the C-3 position. However, methods involving lithiation at the C-2 position using a strong base like n-butyllithium (often requiring N-protection), followed by quenching with carbon dioxide, can provide the carboxylic acid directly.

The choice of method often depends on the availability of starting materials and the compatibility of the reaction conditions with the other substituents on the aromatic ring (i.e., the bromo and methyl groups).

Regioselective and Chemoselective Synthesis Considerations

The synthesis of a polysubstituted indole like this compound presents significant challenges in terms of regioselectivity. The precise placement of the bromine atom at C-7, the methyl group at C-6, and the carboxylic acid at C-2 is paramount and dictates the entire synthetic strategy.

The Fischer indole synthesis is a cornerstone for constructing substituted indoles with high regiocontrol. nih.gov The substitution pattern of the final indole is directly determined by the starting phenylhydrazine. To obtain the 7-bromo-6-methyl substitution pattern, one would need to start with (3-bromo-4-methylphenyl)hydrazine. The reaction of this hydrazine (B178648) with ethyl pyruvate would lead to the formation of a hydrazone. The subsequent acid-catalyzed cyclization (the mdpi.commdpi.com-sigmatropic rearrangement) can, in principle, lead to two different regioisomers: the desired 7-bromo-6-methyl-1H-indole-2-carboxylate and 5-bromo-6-methyl-1H-indole-2-carboxylate.

However, the regiochemical outcome of the Fischer synthesis is generally predictable; the cyclization occurs at the unsubstituted ortho position of the aniline (B41778) ring. In the case of (3-bromo-4-methylphenyl)hydrazine, the C-2 position of the benzene (B151609) ring is sterically unhindered, favoring cyclization at this position to exclusively yield the desired 7-bromo-6-methyl indole scaffold.

Chemoselectivity is also a key consideration. The functional groups present in the starting materials and intermediates must be stable to the reaction conditions. For example, in the Fischer synthesis, the strong acid catalysts and high temperatures used for cyclization must not cause debromination or other side reactions. Similarly, during the final hydrolysis of the ester, the conditions must be selective for ester cleavage without affecting other parts of the molecule.

Alternative strategies, such as those building the indole core from a pre-functionalized aniline, also require careful regioselective control. For example, a palladium-catalyzed cyclization of an N-arylamine could be used, where the substitution pattern is pre-determined by the aniline starting material. thieme-connect.com These methods offer atom-economic and often milder routes to various indole derivatives. thieme-connect.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby ensuring the efficiency and scalability of the synthesis. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

In the context of the Fischer indole synthesis, the choice of acid catalyst is critical. While traditional catalysts include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), modern methodologies often explore milder or more efficient catalytic systems. google.com The concentration and strength of the acid can significantly influence the reaction rate and the formation of byproducts.

Solvent selection plays a major role in reaction efficiency. For the cyclization step of the Fischer synthesis, high-boiling point solvents such as ethylene glycol, toluene, or xylene are often employed to facilitate the high temperatures required. google.com In other indole-forming reactions, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to promote regioselective nucleophilic substitutions and cyclizations under milder conditions. livescience.ioacs.org

The following table summarizes typical conditions that are optimized for related indole syntheses, providing a framework for the development of a high-yield process for the target compound.

ParameterCondition ACondition BCondition COutcome/ObservationReference
Catalyst ZnCl₂Polyphosphoric Acid (PPA)Sc(OTf)₃Lewis acids like Sc(OTf)₃ can offer higher yields under milder conditions compared to traditional Brønsted acids. google.comacs.org
Solvent Ethylene GlycolTolueneDichloromethane (B109758) (DCM) with HFIPHigh-boiling polar solvents are common for Fischer synthesis, while HFIP can promote cycloadditions at room temperature. google.comacs.org
Temperature 150-170 °C110 °CRoom TemperatureHigher temperatures are often needed for Fischer cyclization, but newer methods allow for significantly milder conditions. acs.orgrsc.org
Reaction Time 2-4 hours12-24 hours5-24 hoursReaction times vary significantly with the chosen methodology and reaction temperature. acs.orgacs.orgrsc.org
Yield ModerateModerate to GoodGood to ExcellentOptimization of catalyst, solvent, and temperature is key to achieving high isolated yields. acs.orgacs.org

Ultimately, the successful synthesis of this compound relies on a systematic approach to these synthetic challenges, drawing upon established methodologies while carefully tailoring them to the specific substitution pattern of the target molecule.

Chemical Transformations and Reactivity of 7 Bromo 6 Methyl 1h Indole 2 Carboxylic Acid

Reactions Involving the Bromine Substituent at C7

The bromine atom at the C7 position of the indole (B1671886) nucleus is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. Its position on the electron-rich indole ring influences its reactivity in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C7-bromoindole scaffold is a suitable substrate for these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. For 7-bromoindazoles, a related class of compounds, the Suzuki-Miyaura reaction has been successfully performed using catalysts like Pd(PPh₃)₄ with a base such as Cs₂CO₃ in a mixture of solvents like dioxane/EtOH/H₂O. rsc.org This suggests that 7-bromo-6-methyl-1H-indole-2-carboxylic acid would similarly react with various aryl or heteroaryl boronic acids to yield C7-arylated indole derivatives. The reaction is generally tolerant of the free N-H on the indole ring. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides to produce substituted alkynes. researchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.org Bromoindoles are known substrates for Sonogashira couplings, allowing for the introduction of alkyne moieties at the C7 position. researchgate.net These reactions can be carried out under various conditions, including microwave heating, often with catalyst systems like Pd(OAc)₂ and ligands such as XPhos. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The C-Br bond at the C7 position can undergo amination with various primary and secondary amines. Studies on related 4-bromoindoles have shown that catalyst systems comprising a palladium precursor (e.g., PdCl₂) and a specialized ligand (e.g., Xantphos) in the presence of a base like cesium pivalate (B1233124) can facilitate this transformation. acs.org This methodology allows for the synthesis of 7-aminoindole derivatives.

A summary of typical conditions for these reactions on related bromo-heterocycles is presented below.

Reaction Catalyst/Precatalyst Ligand Base Solvent Typical Temperature
Suzuki-MiyauraPd(PPh₃)₄-Cs₂CO₃Dioxane/EtOH/H₂O80-110 °C
SonogashiraPd(OAc)₂ / CuIXPhosAmine (e.g., Et₃N)Toluene or DMF80-120 °C
Buchwald-HartwigPdCl₂ or Pd₂(dba)₃XantphosCs₂CO₃ / PivOCsDioxane or Mesitylene100-140 °C

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). youtube.com The indole ring system is inherently electron-rich, which generally disfavors the SNAr mechanism. For this compound, the absence of potent activating groups on the benzene (B151609) portion of the ring makes SNAr reactions challenging under standard conditions. While SNAr has been employed on related nitrogen-containing heterocycles like 4-halo-7-azaindoles, these reactions often necessitate high temperatures and an excess of the nucleophile. beilstein-journals.org Therefore, direct displacement of the C7-bromine by nucleophiles via an SNAr pathway is not a commonly utilized strategy for this substrate without further modification or activation.

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can occur under various conditions. It is sometimes observed as a competing side reaction during palladium-catalyzed cross-coupling reactions, particularly when reaction conditions are not optimal or in the presence of a hydrogen source. acs.org This side reaction can be promoted by the direct protonation of an aryl-Pd(II) intermediate species. Intentional reductive debromination can also be achieved using specific reagents such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or hydride reagents, providing a route to the corresponding 6-methyl-1H-indole-2-carboxylic acid.

Reactivity of the Carboxylic Acid Functionality at C2

The carboxylic acid group at the C2 position is a versatile functional handle for derivatization, primarily through reactions such as esterification and amidation.

The conversion of the carboxylic acid to an ester is a fundamental transformation. For indole-2-carboxylic acids, standard esterification methods are generally effective. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. This method was used in the synthesis of ethyl 4-bromo-7-methylindole-2-carboxylate, a closely related compound. google.com Alternatively, milder conditions can be used, such as reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., Cs₂CO₃ or DBU) in a polar aprotic solvent like DMF.

The carboxylic acid at C2 can be readily converted into a wide range of amides by coupling with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Standard peptide coupling reagents are highly effective for this purpose. For instance, the reaction of a bromo-indole acetic acid with an amine has been successfully carried out using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt) and a base such as triethylamine (B128534) (Et₃N) in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov These conditions facilitate the formation of an amide bond, yielding the corresponding 7-bromo-6-methyl-1H-indole-2-carboxamide derivatives.

A summary of common derivatization reactions for the carboxylic acid group is presented in the table below.

Reaction Reagents Solvent Key Features
EsterificationAlcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄)EthanolStandard Fischer esterification conditions.
AmidationAmine (R-NH₂), EDC, HOBt, Et₃NCH₂Cl₂ or DMFForms amide bond under mild conditions.

Reduction to Alcohol or Aldehyde

The carboxylic acid group at the C2 position of this compound can be reduced to either a primary alcohol or an aldehyde, which are versatile intermediates in organic synthesis. The choice of reducing agent and reaction conditions determines the outcome of the transformation.

Reduction to Alcohol: Strong reducing agents are typically required for the direct reduction of carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the carboxyl group into a hydroxymethyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism, followed by reduction of the intermediate aldehyde.

A plausible mechanism involves the following steps:

Deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt.

Nucleophilic attack of a hydride ion on the carbonyl carbon.

Coordination of the resulting tetrahedral intermediate with aluminum species.

Subsequent reduction and hydrolysis to yield the primary alcohol, (7-bromo-6-methyl-1H-indol-2-yl)methanol. quimicaorganica.org

Alternatively, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catalyst- and solvent-free deoxygenative hydroboration methods can be employed. acs.org These reagents offer milder reaction conditions and can exhibit greater functional group tolerance. acs.org A study on catalyst-free hydroboration demonstrated that various carboxylic acids can be efficiently reduced at room temperature using pinacolborane (HBpin), with the resulting borate (B1201080) esters being hydrolyzed to the corresponding alcohols. acs.org

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging due to the high reactivity of the aldehyde product, which can be further reduced to the alcohol. This transformation often requires conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by a controlled reduction (e.g., Rosenmund reduction using H₂ and a poisoned palladium catalyst). mdma.ch

Direct reduction methods from the carboxylic acid are less common but can be achieved using specific reagents that form an intermediate which is stable to further reduction and can be hydrolyzed to the aldehyde. One approach involves the use of hydrogen and a palladium-on-carbon (Pd/C) catalyst under controlled conditions, which has been shown to be effective for preparing N-protected α-amino aldehydes from their corresponding acids. mdma.ch

Transformation Reagent/Method Product Key Features
Reduction to AlcoholLithium Aluminum Hydride (LiAlH₄)(7-bromo-6-methyl-1H-indol-2-yl)methanolStrong, non-selective reducing agent.
Reduction to AlcoholBorane (BH₃) or Pinacolborane (HBpin)(7-bromo-6-methyl-1H-indol-2-yl)methanolMilder conditions, good functional group tolerance. acs.org
Reduction to Aldehyde1. Conversion to acyl chloride 2. Rosenmund Reduction (H₂, Pd/BaSO₄, quinoline)7-bromo-6-methyl-1H-indole-2-carbaldehydeTwo-step process, avoids over-reduction. mdma.ch

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation for indole-2-carboxylic acids. This reaction typically requires heating and can be facilitated by the presence of acids, bases, or metal catalysts. acs.orgresearchgate.net The stability of the resulting carbanion or vinyl anion intermediate at the C2 position of the indole ring is a key factor in the reaction's feasibility.

Thermal and Acid-Catalyzed Decarboxylation: Heating this compound, often in a high-boiling solvent like sulfolane (B150427) or quinoline, can induce decarboxylation to yield 7-bromo-6-methyl-1H-indole. The mechanism is believed to proceed through a zwitterionic intermediate, where the indole nitrogen is protonated and the carboxylate group is deprotonated. This facilitates the elimination of CO₂.

Metal-Catalyzed Decarboxylation: Various metal catalysts, particularly those based on copper and silver, have been shown to promote the decarboxylation of heteroaromatic carboxylic acids under milder conditions. acs.org For instance, silver-catalyzed protodecarboxylation has been reported as an efficient method. acs.org The proposed mechanism involves the formation of a silver carboxylate salt, followed by the cleavage of the C-C bond to release CO₂ and form an organosilver intermediate, which is then protonated by a solvent molecule to give the final product.

The general mechanism for decarboxylation often involves the formation of an acyloxyl radical after hole capture at a catalyst surface (like TiO₂), which then loses CO₂ to furnish an alkyl or aryl radical. acs.org This radical can then abstract a hydrogen atom to yield the decarboxylated product. acs.org

Condition Catalyst/Promoter Product Mechanism Highlights
ThermalHeat (e.g., in sulfolane)7-bromo-6-methyl-1H-indoleProceeds via a zwitterionic intermediate. acs.org
Metal-CatalyzedSilver (Ag) salts7-bromo-6-methyl-1H-indoleInvolves an organometallic intermediate after CO₂ loss. acs.org
PhotochemicalTiO₂ (under UV irradiation)7-bromo-6-methyl-1H-indoleProceeds via an acyloxyl radical intermediate. acs.org

Transformations at the Methyl Group at C6

The methyl group at the C6 position is a site for benzylic-type reactions, including oxidation and halogenation.

Oxidation Reactions

The C6-methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent and reaction conditions allows for control over the oxidation state of the final product.

For instance, benzylic C(sp³)–H oxidation can yield aryl carbonyl compounds. researchgate.net A direct oxidation of an aromatic methyl group to a carboxylic acid can be achieved using molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation. researchgate.net This aerobic oxidation is thought to proceed via a hydroperoxide intermediate, which is generated by the abstraction of a benzylic hydrogen by a bromo radical. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can also be used to convert the methyl group directly to a carboxylic acid, yielding 7-bromo-2-carboxy-1H-indole-6-carboxylic acid.

Halogenation at the Methyl Group

The benzylic protons of the C6-methyl group are susceptible to radical substitution. Halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation. This reaction proceeds via a free-radical chain mechanism, leading to the formation of 7-bromo-6-(bromomethyl)-1H-indole-2-carboxylic acid. The resulting benzylic bromide is a valuable intermediate for further nucleophilic substitution reactions.

Indole Nitrogen (N1) Functionalization

The nitrogen atom of the indole ring (N1) is a nucleophilic center that can undergo alkylation and acylation, providing a key handle for modifying the molecule's properties.

Alkylation and Acylation Strategies

Alkylation: The N-H proton of the indole is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion. This anion can then react with various electrophiles, such as alkyl halides or sulfates, in an Sₙ2 reaction. nih.govnih.gov Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in a suitable solvent like DMF or THF. nih.govnih.gov For example, reacting this compound (or its corresponding ester to protect the acidic proton) with methyl iodide in the presence of NaH would yield the N1-methylated product. nih.gov

Acylation: N-acylation of indoles is generally more challenging than alkylation due to the lower nucleophilicity of the indole nitrogen compared to amines. researchgate.net Direct acylation with carboxylic acids is difficult, so activated acylating agents are typically employed. researchgate.net These include acyl chlorides or acid anhydrides, often used in the presence of a base. The reaction of this compound with an acylating agent like acetyl chloride or acetic anhydride (B1165640) would introduce an acetyl group at the N1 position. The presence of the C2-carboxylic acid group may require protection (e.g., as an ester) before N-functionalization to prevent unwanted side reactions.

Reaction Reagents Typical Product Structure
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)7-bromo-1,6-dimethyl-1H-indole-2-carboxylic acid
N-AcylationAcyl chloride (e.g., CH₃COCl), Base1-acetyl-7-bromo-6-methyl-1H-indole-2-carboxylic acid

Protecting Group Chemistry of the Indole Nitrogen

The indole nitrogen of this compound, like other indole derivatives, possesses a reactive N-H bond. This proton is acidic and the nitrogen can act as a nucleophile, which can interfere with various chemical transformations planned at other positions of the molecule. To prevent these undesired side reactions, the indole nitrogen is often temporarily protected with a suitable functional group. The choice of the protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection) to regenerate the parent indole.

While specific studies on the protection of this compound are not extensively documented, the general principles of indole chemistry suggest that a variety of standard protecting groups could be applicable. The table below summarizes some common protecting groups for indoles and the typical conditions for their introduction and removal.

Table 1: Common Protecting Groups for the Indole Nitrogen

Protecting Group Reagents for Protection Conditions for Deprotection
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, Base (e.g., NaH) Strong base (e.g., NaOH, Mg/MeOH)
Tosyl (Ts) p-Toluenesulfonyl chloride, Base (e.g., NaH) Strong base (e.g., NaOH, KOH)
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, DMAP Strong acid (e.g., TFA, HCl)
Benzyl (Bn) Benzyl bromide, Base (e.g., NaH) Hydrogenolysis (e.g., H₂, Pd/C)
2-(Trimethylsilyl)ethoxymethyl (SEM) SEM-Cl, Base (e.g., NaH) Fluoride source (e.g., TBAF), Acid

Ring System Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Indole Core

The indole ring system is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The π-electrons of the indole ring act as a nucleophile, attacking electrophiles. The regioselectivity of this substitution is influenced by the electronic properties and positions of the existing substituents on the indole core. In the case of this compound, the bromine atom at the C7 position and the methyl group at the C6 position, along with the carboxylic acid group at the C2 position, will direct incoming electrophiles.

Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance. However, if the C3 position is blocked, substitution may occur at other positions, typically on the benzene portion of the bicyclic system. For this compound, the C2 position is occupied by a carboxylic acid group, which may influence the reactivity of the C3 position.

The substituents on the benzene ring also play a significant role. The methyl group at C6 is an electron-donating group, which activates the benzene ring towards electrophilic attack, while the bromine at C7 is a deactivating but ortho-, para-directing group. The interplay of these electronic effects determines the ultimate position of substitution. Common electrophilic aromatic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Substituted Indole Core

Reaction Electrophile Predicted Major Substitution Position Rationale
Bromination Br₂ C3 Highest electron density and stabilization of the intermediate.
Nitration HNO₃/H₂SO₄ C3 Strong electrophile favors the most nucleophilic position.
Friedel-Crafts Acylation RCOCl/AlCl₃ C3 Classic electrophilic substitution on the pyrrole (B145914) ring.

It is important to note that the harsh acidic conditions of some electrophilic substitution reactions can lead to side reactions or degradation of the indole ring. Therefore, milder reaction conditions and appropriate protection of the indole nitrogen are often necessary to achieve the desired outcome.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or a group within a molecule to form a structural isomer. wiley-vch.de In the context of indole chemistry, various types of rearrangements can occur under specific conditions, often acid-catalyzed. These can include skeletal rearrangements of the indole core or rearrangements of substituents attached to the ring.

For a molecule like this compound, potential rearrangement reactions are not extensively reported in the scientific literature. Generally, the indole ring itself is relatively stable and does not readily undergo skeletal rearrangements under normal conditions. However, under strongly acidic or high-temperature conditions, complex transformations could potentially occur.

One type of rearrangement that is known for indoles is the Fischer indole synthesis, which is a method for synthesizing indoles and involves a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. However, this is a synthetic route to indoles rather than a rearrangement of a pre-formed indole ring. Other named rearrangement reactions in organic chemistry, such as the Beckmann or Claisen rearrangements, are generally not directly applicable to the indole core itself but could potentially be involved in the transformations of complex molecules containing an indole moiety.

Based on the available scientific literature, there are no specific, well-documented rearrangement reactions that are characteristic of this compound or closely related simple indole derivatives under typical laboratory conditions. The stability of the aromatic indole system generally precludes facile skeletal rearrangements.

Theoretical and Computational Investigations on 7 Bromo 6 Methyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for understanding the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular reactivity, which are not readily accessible through experimental means alone.

HOMO/LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For 7-bromo-6-methyl-1H-indole-2-carboxylic acid, the HOMO is expected to be distributed primarily over the electron-rich indole (B1671886) ring system, while the LUMO would likely be centered on the carboxylic acid group and the fused benzene (B151609) ring, which can accept electron density.

Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated to further quantify the molecule's reactivity.

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: These values are hypothetical and serve to illustrate the typical output of quantum chemical calculations.

ParameterDefinitionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.25
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.80
Energy Gap (ΔE)ELUMO - EHOMO4.45
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO1.80
Electronegativity (χ)(I + A) / 24.025
Chemical Hardness (η)(I - A) / 22.225

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack. The map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue signifies areas of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated on the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid and the hydrogen atom attached to the indole nitrogen (N-H), making them the most likely sites for nucleophilic attack.

Intermediate Potential: The indole ring would display varying potential, with the bromine and methyl substituents influencing the electron distribution across the aromatic system.

Reactivity Site Predictions and Fukui Functions

While MEP maps provide a good qualitative picture of reactivity, Fukui functions offer a more quantitative approach based on the change in electron density when an electron is added to or removed from the molecule. These functions help to pinpoint the specific atoms most susceptible to different types of attack.

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

By calculating the condensed Fukui indices for each atom, the reactivity of different sites can be ranked.

Table 2: Hypothetical Condensed Fukui Function Indices for Selected Atoms Note: Higher values indicate a greater propensity for the specified type of attack.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N1 (Indole)0.0850.1300.108
C3 (Indole)0.0950.1550.125
C7 (Indole)0.1100.0600.085
Br0.0500.0450.048
C (Carboxyl)0.1800.0300.105
O (Carbonyl)0.0400.1400.090

Molecular Geometry and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions with other molecules. Computational methods allow for the exploration of these features in detail.

Conformational Energy Landscapes

Most molecules are not rigid and can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. A conformational energy landscape maps the potential energy of a molecule as a function of its torsional angles. For this compound, the most significant conformational freedom arises from the rotation around the single bond connecting the indole ring (at C2) and the carboxylic acid group.

A potential energy surface scan would typically be performed by systematically rotating this bond and calculating the energy at each step. This process reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid's OH group and the indole's N-H group.

Intermolecular Interactions and Hydrogen Bonding

The functional groups present in this compound allow for a variety of intermolecular interactions that govern its solid-state structure and physical properties like melting point and solubility.

Hydrogen Bonding: The molecule possesses strong hydrogen bond donors (the indole N-H and the carboxylic O-H) and acceptors (the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid). This facilitates the formation of robust intermolecular hydrogen bonds. A common structural motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. nih.gov Additionally, the indole N-H group can form hydrogen bonds with the carboxylic acid group of a neighboring molecule. researchgate.net

π-π Stacking: The planar indole ring system can engage in π-π stacking interactions with adjacent molecules, contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom at the 7-position can act as a halogen bond donor, forming weak interactions with electron-rich atoms like oxygen on a neighboring molecule. researchgate.net

These combined interactions lead to the formation of a stable, three-dimensional supramolecular architecture in the solid state.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions at an electronic level. For a molecule like this compound, DFT calculations can map out the potential energy surfaces for various transformations, such as electrophilic substitution, C-H functionalization, or coupling reactions. These calculations allow for the identification of transition states, intermediates, and the determination of activation energy barriers, providing deep insights into reaction kinetics and thermodynamics. acs.org

Studies on similar indole systems have successfully used these methods to understand reaction pathways. For example, DFT has been employed to investigate the rhodium(II)-catalyzed C–H functionalization of indoles, clarifying the roles of different intermediates like enols and oxocarbenium ylides. acs.org By applying similar computational protocols to this compound, researchers could predict the regioselectivity of reactions, assess the electronic influence of the bromo and methyl substituents on the indole ring's reactivity, and rationalize experimental outcomes.

The process typically involves:

Geometry Optimization: Finding the lowest energy structure for reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product.

An illustrative table below shows the type of data that can be generated from such a computational study to compare different potential reaction pathways.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Pathway of an Indole Derivative

StepStructure TypeRelative Energy (kcal/mol)Description
ReactantsMinimum0.0Starting materials (e.g., indole derivative + reagent)
Transition State 1Saddle Point+15.2Energy barrier for the formation of the first intermediate
Intermediate 1Minimum-5.6A metastable species formed during the reaction
Transition State 2Saddle Point+10.8Energy barrier for the conversion of the intermediate to the product
ProductsMinimum-20.1Final products of the reaction

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its behavior in a biological environment, such as the active site of a protein. These simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility, and the stability of any complexes it forms. researchgate.netmdpi.com

In a typical MD simulation of a ligand-protein complex, the system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the system's trajectory over a period, often on the nanosecond to microsecond scale. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand or protein are more flexible or rigid.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity.

MD simulations on halogen-substituted inhibitors have demonstrated that the nature and position of the halogen can significantly influence structural stability within a protein's binding pocket. mdpi.com

Table 2: Illustrative Output from a Molecular Dynamics Simulation Analysis

ParameterAnalyzed ComponentAverage ValueInterpretation
RMSDLigand1.5 ÅThe ligand remains stably bound in the active site with minor positional deviations.
RMSDProtein Backbone2.1 ÅThe overall protein structure is stable throughout the simulation.
RMSFLigand Carboxyl Group0.8 ÅThe carboxyl group shows low fluctuation, suggesting it is anchored, possibly via hydrogen bonds.
Hydrogen Bond OccupancyLigand-Protein75%A specific hydrogen bond between the ligand and a key residue is maintained for a majority of the simulation time.

Note: This table contains example data to illustrate the outputs of an MD simulation and is not based on specific results for this compound.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of compounds including this compound, QSAR can be used to build predictive models that guide the design of new, more potent analogues. ijpsi.orgeurjchem.com

The development of a QSAR model involves several steps:

Data Collection: Gathering a dataset of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For indole derivatives, descriptors related to hydrophobicity (LogP), electronic properties (dipole moment, partial charges), and steric features (molecular volume, surface area) are often important. nih.govresearchgate.net The presence of the bromine atom and methyl group in this compound would significantly influence these descriptors. The bromine atom, for instance, would contribute to hydrophobicity and can participate in halogen bonding, a specific type of non-covalent interaction. mdpi.com

Table 3: Examples of Molecular Descriptors Relevant for QSAR Modeling of Indole Derivatives

Descriptor ClassDescriptor ExampleProperty RepresentedPotential Influence of Substituents (Br, CH₃)
PhysicochemicalLogP (Octanol-Water Partition)Hydrophobicity, which affects membrane permeability and binding to hydrophobic pockets.Both Br and CH₃ increase LogP, making the molecule more lipophilic.
ElectronicDipole MomentThe overall polarity of the molecule, influencing interactions with polar residues.The electronegative Br atom will significantly alter the magnitude and vector of the dipole moment.
Steric/TopologicalMolecular VolumeThe size of the molecule, which is critical for fitting into a binding site.Both substituents increase the molecular volume compared to the parent indole.
Quantum ChemicalHOMO/LUMO Energy GapRelates to chemical reactivity and stability. The electron-withdrawing Br and electron-donating CH₃ will modulate the frontier molecular orbital energies.

Note: This table describes the general relevance of descriptors and their expected modulation by the substituents on the target compound.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of 7-bromo-6-methyl-1H-indole-2-carboxylic acid is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11.0-12.0 ppm, due to its acidic nature and participation in hydrogen bonding. The aromatic protons on the benzene (B151609) ring, H-4 and H-5, are anticipated to appear as doublets due to coupling with each other. The proton at the C-3 position of the pyrrole (B145914) ring will likely be a singlet. The methyl protons at the C-6 position will also present as a singlet, typically in the upfield region of the aromatic spectrum.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH11.5br s-
H-37.1s-
H-47.8d~8.0
H-57.2d~8.0
CH₃2.4s-
COOH13.0br s-

Note: Predicted values are based on the analysis of similar indole derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the indole ring will appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing bromine atom and carboxylic acid group. The methyl carbon will be observed at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2138
C-3108
C-3a128
C-4125
C-5123
C-6135
C-7115
C-7a130
CH₃21
COOH165

Note: Predicted values are based on the analysis of similar indole derivatives. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of H-4 and H-5 would definitively confirm their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to assign the carbon signals for C-3, C-4, C-5, and the methyl group based on their corresponding proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations from the methyl protons to C-5, C-6, and C-7 would confirm the position of the methyl group. Correlations from H-3 to C-2, C-3a, and the carboxylic carbon would confirm the connectivity of the pyrrole ring and the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, a NOESY experiment could reveal through-space interactions between the methyl protons and the H-5 proton, further confirming their relative positions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₈BrNO₂. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data

IonCalculated m/z ([M+H]⁺)
C₁₀H₉⁷⁹BrNO₂⁺253.9862
C₁₀H₉⁸¹BrNO₂⁺255.9842

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information. For this compound, common fragmentation pathways for indole derivatives and carboxylic acids would be expected. scirp.org This would likely involve the initial loss of water (H₂O) or the carboxylic acid group (COOH). uni.lu Further fragmentation of the indole ring could also occur. scirp.org

Plausible Fragmentation Pathways

Loss of H₂O: [M - H₂O]⁺

Loss of COOH: [M - COOH]⁺, leading to the 7-bromo-6-methyl-1H-indole cation.

Decarboxylation followed by loss of H: [M - CO₂ - H]⁺

By carefully analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule's functional groups, these techniques provide a detailed fingerprint that can be used for identification and conformational analysis.

The IR and Raman spectra of this compound are expected to be dominated by vibrations characteristic of its constituent parts: the carboxylic acid group, the substituted indole ring, the methyl group, and the carbon-bromine bond. In the solid state, indole-2-carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies, particularly of the carboxylic acid moiety. mdpi.comstudylib.netresearchgate.net

Carboxylic Acid Vibrations : The most prominent feature in the IR spectrum is expected to be a very broad absorption band for the O-H stretching vibration, ν(O-H), appearing in the 3300–2500 cm⁻¹ region. This broadening is a direct consequence of strong intermolecular O–H···O hydrogen bonding. The carbonyl C=O stretching vibration, ν(C=O), is anticipated to appear as a strong band around 1700–1680 cm⁻¹. The position in this range is indicative of the dimeric, hydrogen-bonded state. Furthermore, coupled vibrations involving C-O stretching and O-H in-plane bending are expected between 1420-1200 cm⁻¹, with a notable C-O stretch appearing near 1300 cm⁻¹. A characteristic broad absorption for the out-of-plane O-H bend is also typically observed around 920 cm⁻¹.

Indole Ring Vibrations : The N-H stretching vibration, ν(N-H), of the indole ring is expected as a sharp to medium band in the 3400–3300 cm⁻¹ region. researchgate.net This band's position and sharpness can indicate its involvement in weaker N-H···O hydrogen bonds. studylib.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the indole ring C=C stretching vibrations contribute to a series of bands in the 1600–1450 cm⁻¹ region.

Methyl and Bromo Group Vibrations : The methyl group will exhibit characteristic C-H symmetric and asymmetric stretching vibrations between 2950 and 2850 cm⁻¹. Bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range, which is more readily observed in the Raman spectrum. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carboxylic Acid (Dimer)ν(O-H) stretch3300–2500Very Broad, Strong
Indole Ringν(N-H) stretch3400–3300Medium, Sharp
Aromatic C-Hν(C-H) stretch3100–3000Medium
Methyl Groupν(C-H) asym/sym stretch2950–2850Medium to Weak
Carboxylic Acid (Dimer)ν(C=O) stretch1700–1680Strong
Indole RingC=C ring stretch1600–1450Medium to Strong
Methyl Groupδ(C-H) bend~1450, ~1375Medium
Carboxylic Acid (Dimer)ν(C-O) stretch / δ(O-H) bend1420–1200Strong, Broad
Carboxylic Acid (Dimer)γ(O-H) out-of-plane bend~920Medium, Broad
Aryl-Bromineν(C-Br) stretch600–500Medium to Strong

The specific features observed in the vibrational spectra provide significant insight into the solid-state conformation. The presence of the extremely broad O-H stretching band and the shift of the C=O stretching frequency to below 1700 cm⁻¹ are strong evidence for the formation of the classic centrosymmetric dimer structure via hydrogen bonds between the carboxylic acid groups of two separate molecules. mdpi.comresearchgate.net This dimeric pairing is a dominant feature in the crystal lattice of nearly all known indole-2-carboxylic acids and is the primary determinant of their solid-state packing. mdpi.comsemanticscholar.org

X-ray Crystallography for Definitive Solid-State Structural Determination

Although a definitive crystal structure for this compound has not been reported, its solid-state architecture can be reliably predicted based on extensive crystallographic data available for analogous compounds, including 5-bromo-1H-indole-2-carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid, and 6-bromo-1H-indole-3-carboxylic acid. mdpi.comresearchgate.netnih.gov

The primary and most stable structural motif anticipated is the formation of a planar, centrosymmetric dimer through dual, strong O–H···O hydrogen bonds between the carboxylic acid functionalities of two molecules. mdpi.comnih.gov This interaction is the foundational element of the supramolecular assembly.

Table 2: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, or Pna2₁
Key Intermolecular InteractionCentrosymmetric O–H···O hydrogen-bonded dimer
H-Bond Geometry (O···O)~2.6 - 2.7 Å
Molecular ConformationIndole ring and carboxylic acid group are nearly coplanar
Secondary Interactionsπ–π stacking, N–H···O bonds, potential C-H···O and Br···O contacts

Note: These parameters are illustrative and based on data from structurally similar compounds such as 5-methoxy-1H-indole-2-carboxylic acid and 6-bromo-1H-indole-3-carboxylic acid. mdpi.comnih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Research

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that interact differently with left- and right-circularly polarized light. The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters.

Therefore, chiroptical spectroscopic methods are not applicable for the analysis of this molecule itself. Research into the synthesis and stereochemical analysis of chiral derivatives of this compound has not been reported in the surveyed scientific literature, rendering this area of investigation not currently relevant.

Applications of 7 Bromo 6 Methyl 1h Indole 2 Carboxylic Acid in Advanced Organic Synthesis

As a Versatile Building Block for Complex Indole (B1671886) Derivatives

The structure of 7-bromo-6-methyl-1H-indole-2-carboxylic acid makes it an ideal starting material for the synthesis of more elaborate indole derivatives. The carboxylic acid functionality can be readily converted into a variety of other functional groups. For instance, esterification, often a preliminary step, enhances the compound's solubility in organic solvents and can protect the carboxylic acid during subsequent reactions.

A notable example of its application is in the synthesis of its ethyl ester, this compound ethyl ester. This derivative has been utilized as a key reactant in the preparation of complex piperazine (B1678402) derivatives. In this context, the indole nitrogen can be alkylated, and the bromine atom can be either retained in the final product or used as a point of attachment for further molecular elaboration through cross-coupling reactions. The ability to selectively modify different positions of the indole ring system—the nitrogen, the carboxylic acid group, and the bromine-bearing carbon—underscores its versatility as a building block.

Role as an Intermediate in the Total Synthesis of Natural Products

While no specific total syntheses of natural products explicitly report the use of this compound, the indole-2-carboxylic acid framework is a common feature in numerous indole alkaloids. The functional group handles present in this molecule—the bromine atom and the carboxylic acid—are highly valuable in the context of total synthesis.

The bromine atom can be exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds. This is a powerful strategy for constructing complex carbocyclic or heterocyclic ring systems often found in natural products. The carboxylic acid group can be reduced to an alcohol or an aldehyde, or converted to an amide, all of which are common functionalities in natural product scaffolds. The strategic positioning of the bromo and methyl groups can also influence the electronic properties and steric environment of the indole ring, which can be crucial for directing the stereochemical outcome of subsequent reactions in a synthetic sequence.

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The utility of this compound extends beyond the synthesis of indole-based molecules. Its derivatives can serve as precursors to a variety of other heterocyclic systems. For example, the indole ring can be oxidatively cleaved to generate ortho-amino-substituted aromatic compounds, which are themselves versatile intermediates for the synthesis of quinolines, quinoxalines, and benzodiazepines.

Furthermore, the carboxylic acid at the 2-position can be used to construct fused heterocyclic systems. For instance, reaction with a suitable bifunctional reagent could lead to the formation of pyrazino[1,2-a]indoles or other related fused systems. The presence of the bromine atom provides an additional site for intramolecular cyclization reactions, potentially leading to the formation of novel tricyclic or tetracyclic heterocyclic scaffolds. The ethyl ester of the title compound has been specifically used in the synthesis of tetrahydropyrazino[1,2-a]indoles.

Utility in Ligand Synthesis for Catalysis Research

Although there is no specific documentation of this compound being used in ligand synthesis for catalysis research, indole-containing molecules are known to act as ligands for various transition metals. The nitrogen atom of the indole ring and the oxygen atoms of the carboxylic acid group can potentially coordinate with metal centers.

The bromine atom on the benzene (B151609) ring of the indole nucleus could be replaced with a phosphine (B1218219) or other coordinating group via a suitable cross-coupling reaction. This would result in a bidentate or potentially tridentate ligand, with the indole nitrogen, the newly introduced coordinating group, and possibly the carboxylate oxygen participating in metal binding. Such ligands could find applications in various catalytic transformations, including asymmetric catalysis, where the chiral environment created by the ligand is crucial for enantioselectivity.

Applications in Material Science as a Monomer or Precursor

Currently, there is no available information in the scientific literature detailing the application of this compound as a monomer or precursor in material science. However, indole-containing polymers have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-rich nature and charge-transporting properties.

In principle, this compound could be functionalized to create polymerizable monomers. For example, the carboxylic acid could be converted into an acrylate (B77674) or methacrylate (B99206) ester, which could then be polymerized. Alternatively, the bromine atom could be used in polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers with an indole-containing backbone. The specific substitution pattern of this molecule could influence the solubility, processability, and electronic properties of the resulting polymers.

Interactive Data Table of Research Findings

Application AreaSpecific Use/Potential UseKey Functional Groups Involved
Complex Indole Derivatives Precursor to this compound ethyl ester for piperazine synthesis.Carboxylic acid, Indole Nitrogen, Bromine
Natural Product Synthesis Potential intermediate for indole alkaloids via cross-coupling and functional group manipulation.Bromine (for C-C bond formation), Carboxylic acid (for derivatization)
Diverse Heterocyclic Scaffolds Precursor to fused heterocyclic systems like pyrazino[1,2-a]indoles.Carboxylic acid, Indole ring
Ligand Synthesis Potential precursor to novel ligands for transition metal catalysis.Indole Nitrogen, Carboxylic acid, Bromine (for functionalization)
Material Science Hypothetical precursor to indole-containing polymers for organic electronics.Carboxylic acid, Bromine

Investigations into Biological Interactions and Mechanistic Insights Molecular Level

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies on bromo-substituted indole (B1671886) derivatives reveal critical insights into how the position and nature of substituents on the indole ring influence biological activity.

For instance, in the context of anti-inflammatory action, the position of bromine substitution on the related isatin (B1672199) (indole-2,3-dione) core significantly impacts inhibitory effects. Studies have shown that 5-bromoisatin (B120047) and 6-bromoindole (B116670) exhibit notable inhibitory activity against nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). In contrast, 7-bromoisatin (B152703) demonstrated markedly lower activity, suggesting that substitution at the C7 position may be less favorable for this particular biological effect. Research on isatin derivatives indicates that bromine substitution at the C5 or C6 positions can lead to increased biological activity.

In the development of inhibitors for HIV-1 integrase, SAR studies on 6-bromo-1H-indole-2-carboxylic acid derivatives highlighted that introducing a halogenated benzene (B151609) ring at the C6 position and a long-chain substituent at the C3 position of the indole core can significantly enhance inhibitory activity against the enzyme. sci-hub.se This underscores the importance of substitutions at both the benzene and pyrrole (B145914) ring portions of the indole scaffold for modulating interactions with biological targets.

Furthermore, research into dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) based on a 6-acetamido-indole-2-carboxylic acid template demonstrated that modifications on an attached benzene ring were crucial for potency. Keeping a fluorine atom at the 4'-position while introducing various substituents at the 3'-position of the benzene ring was a key strategy in exploring and optimizing the inhibitory activity of this series of derivatives.

Molecular Docking and Binding Mode Analysis with Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between indole derivatives and their target biomolecules at a molecular level.

For derivatives of 5-bromoindole-2-carboxylic acid designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, docking analyses identified compounds with the strongest binding energies within the EGFR tyrosine kinase domain. nih.govresearchgate.net Similarly, for 5-bromoindole-2-carboxylic acid hydrazone derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), molecular docking studies successfully predicted derivatives with optimal binding energies against the VEGFR tyrosine kinase domain. scilit.com

In the pursuit of novel HIV-1 integrase inhibitors, docking-based virtual screening was employed to identify indole-2-carboxylic acid as a promising scaffold. nih.gov Binding conformation analysis of a hit compound revealed that the indole core and the C2 carboxyl group chelated the two essential Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibition. nih.gov Further analysis showed that adding a long branch at the C3 position enhanced interactions with a nearby hydrophobic cavity, guiding further structural optimization. nih.gov

The binding modes of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase) were also investigated using the CDOCKER algorithm, providing insights into their interaction with the enzyme.

Building upon docking studies, the mechanisms of enzyme inhibition by indole-2-carboxylic acid derivatives have been elucidated for several key enzymes in disease pathways.

EGFR and VEGFR-2: Derivatives of 5-bromoindole-2-carboxylic acid have been developed as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in cancers. nih.govscilit.com One potent derivative, 5-bromo-N′-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), was found to inhibit VEGFR-2 tyrosine kinase activity. This inhibition led to cell cycle arrest at the G2/M phase and triggered the intrinsic apoptosis pathway in cancer cells. scilit.com Similarly, another novel 5-bromoindole-2-carboxylic acid derivative demonstrated potent inhibition of EGFR tyrosine kinase activity, which in turn inhibited cancer cell proliferation. nih.govresearchgate.net

HIV-1 Integrase: The indole-2-carboxylic acid scaffold has been identified as effective for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The inhibitory mechanism is based on the ability of the carboxyl group at the C2 position and the indole nitrogen to form a crucial chelating interaction with the two magnesium ions in the enzyme's active site. nih.gov This interaction blocks the strand transfer step in the viral replication cycle. Structural optimizations, particularly at the C3 and C6 positions, have led to derivatives with significantly improved inhibitory effects. sci-hub.senih.gov

Fructose-1,6-bisphosphatase (FBPase): A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and identified as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis. Extensive SAR studies led to the discovery of a potent FBPase inhibitor with an IC50 value of 0.99 μM.

The indole-2-carboxylic acid core structure has been shown to interact with key receptors in the central nervous system. Specifically, indole-2-carboxylic acid (I2CA) and its derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov

The NMDA receptor, an ion channel involved in synaptic plasticity and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218), for activation. I2CA functions as a competitive antagonist at the glycine co-agonist binding site. nih.govnih.gov By competing with glycine, it prevents the potentiation of the NMDA-gated current, effectively inhibiting the receptor's function. nih.gov Electrophysiological studies have confirmed this mechanism, showing that these compounds produce a parallel right-ward shift in the glycine dose-response curve, which is characteristic of competitive antagonism. nih.gov

SAR studies on this activity revealed that derivatives containing a chloro group at the C6 position and a polar, hydrogen-bond-accepting group at the C3 position of the indole ring exhibited the highest affinity for the glycine binding site. nih.gov

Cell-Based Assays for Pathway Elucidation (e.g., antiproliferative effects, antioxidant potentials)

Cell-based assays are crucial for determining the biological effects of compounds in a cellular context. Derivatives of 5-bromoindole-2-carboxylic acid have demonstrated significant antiproliferative effects against various human cancer cell lines. nih.govresearchgate.net

In one study, novel derivatives were tested against HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. researchgate.net The results showed that these compounds effectively decreased cell growth, with one compound in particular proving to be a powerful and cancer-specific agent. nih.govresearchgate.net Further investigation into the mechanism revealed that the compound's inhibition of EGFR tyrosine kinase activity led to cell cycle arrest and the activation of apoptosis. nih.govresearchgate.net

Another study focused on 5-bromoindole-2-carboxylic acid hydrazone derivatives as VEGFR-2 inhibitors. The most potent compound, 5BDBIC, was highly effective against HepG2 cells, with an IC50 value of 14.3 μM. scilit.com Mechanistic studies showed that this compound induced cell cycle arrest at the G2/M phase and prompted apoptosis through the intrinsic pathway. scilit.com

The table below summarizes the antiproliferative activities of representative bromo-indole-2-carboxylic acid derivatives.

Compound ClassTargetTested Cell LinesObserved EffectReference
5-Bromoindole-2-carboxylic acid derivativesEGFRHepG2, A549, MCF-7Decreased cell growth, cell cycle arrest, apoptosis nih.govresearchgate.net
5-Bromoindole-2-carboxylic acid hydrazone derivativesVEGFR-2HepG2Inhibited cell proliferation (IC50 = 14.3 μM for lead compound), G2/M cell cycle arrest, intrinsic apoptosis scilit.com

Development of Mechanistic Probes and Bioconjugates

Based on the available scientific literature, no studies were identified detailing the specific development or use of 7-bromo-6-methyl-1H-indole-2-carboxylic acid or its closely related bromo-indole analogs as mechanistic probes or for the creation of bioconjugates. This area of research remains unexplored for this particular class of compounds.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for 7-bromo-6-methyl-1H-indole-2-carboxylic acid are not well-documented in the literature, presenting an immediate opportunity for methodological innovation. Future research should focus on creating efficient, scalable, and environmentally benign pathways to access this molecule.

Key areas for exploration include:

Advanced Fischer Indole (B1671886) Synthesis: A classical approach could be adapted by using (3-bromo-2-methylphenyl)hydrazine (B8005408) as a key precursor, condensed with pyruvic acid or its ester equivalent. Future work could optimize this pathway by exploring solid-phase catalysts or flow chemistry conditions to improve yields and minimize waste.

Palladium-Catalyzed Domino Reactions: Modern synthetic chemistry offers powerful tools for indole synthesis. mdpi.com A potential route could involve a one-pot, palladium-catalyzed coupling and cyclization of a starting material like 2,3-dibromo-1-methylbenzene with an appropriate amine and an alkyne- or alkene-containing coupling partner. Such a strategy could significantly shorten the synthetic sequence.

Microwave-Assisted and Green Chemistry Approaches: The use of sustainable methodologies should be a priority. Research into microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times. researchgate.net Furthermore, employing green solvents like ionic liquids or water, as demonstrated for other indole syntheses, could enhance the environmental profile of the production process. openmedicinalchemistryjournal.com A comparative study of different synthetic strategies is proposed below.

Synthetic Strategy Potential Precursors Key Transformation Anticipated Advantages
Modified Fischer Synthesis(3-bromo-2-methylphenyl)hydrazine, Pyruvic acidAcid-catalyzed cyclizationUtilizes classical, well-understood reactions.
Palladium-Catalyzed Annulation1,2-dihalo-3-methylbenzene derivative, Amino-acrylateC-N and C-C bond formationHigh efficiency and modularity.
Sustainable Microwave Synthesis(As above)Microwave-assisted cyclizationReduced reaction times, improved energy efficiency. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The trifunctional nature of this compound provides a rich playground for exploring novel chemical reactivity. The interplay between the bromo, methyl, and carboxylic acid groups, all positioned on the indole scaffold, could lead to unique chemical behaviors and the synthesis of complex molecular architectures.

Future research directions include:

Cross-Coupling at the C7-Position: The C7-bromo group is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. acs.org These transformations would allow for the introduction of a wide array of substituents (aryl, alkynyl, amino, etc.), enabling the creation of diverse chemical libraries based on the core scaffold.

Carboxylic Acid Derivatization: The C2-carboxylic acid is readily converted into esters, amides, and other derivatives. eurjchem.com This functional group is crucial for modulating pharmacokinetic properties in drug discovery and for attaching the scaffold to polymers or surfaces in materials science applications. nih.govchemimpex.com

Site-Selective C-H Functionalization: A frontier in organic synthesis is the direct functionalization of C-H bonds. Investigating regioselective C-H activation at the C3, C4, or C5 positions of the indole ring would provide a powerful, atom-economical method for late-stage diversification of the molecule, bypassing the need for pre-functionalized starting materials.

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Exploring the use of enzymes, such as haloperoxidases or decarboxylases, could enable novel transformations, for instance, selective oxidation or enzymatic decarboxylation to yield 7-bromo-6-methyl-1H-indole. researchgate.netnih.gov

Design and Synthesis of Advanced Derivatized Analogs

The indole-2-carboxylic acid motif is a "privileged scaffold" found in numerous biologically active compounds, including enzyme inhibitors and receptor antagonists. nih.govrsc.org Systematic derivatization of this compound could lead to the discovery of novel therapeutic agents or functional molecules.

A focused medicinal chemistry program could explore the following structural modifications:

Synthesis of Indole-2-Carboxamide Libraries: Amide coupling of the carboxylic acid with a diverse set of primary and secondary amines is a proven strategy for generating bioactive molecules. nih.gov This approach could be used to probe interactions with specific biological targets.

N1-Indole Substitution: The indole nitrogen can be alkylated or arylated to fine-tune the electronic properties and steric profile of the molecule. This modification often improves metabolic stability and cell permeability in drug candidates.

Bioisosteric Replacement: The carboxylic acid could be replaced with bioisosteres such as tetrazoles or acylsulfonamides to alter acidity, polarity, and binding interactions. Similarly, the bromine atom could be swapped for other halogens or functional groups to modulate reactivity and lipophilicity.

The table below outlines a potential strategy for creating a library of advanced analogs for screening purposes.

Modification Site Derivative Class Synthetic Method Rationale for Synthesis
C2-Carboxylic AcidAmides, EstersAmide/Ester couplingModulate biological activity, improve pharmacokinetics. nih.gov
C7-Bromo GroupAryl/Heteroaryl IndolesSuzuki or Stille CouplingExplore π-stacking interactions with biological targets. acs.org
N1-Indole PositionN-Alkyl/N-Aryl IndolesN-Alkylation/ArylationEnhance metabolic stability and solubility.
C6-Methyl GroupOxidized AnalogsSelective OxidationIntroduce new hydrogen bonding capabilities.

Applications in Emerging Fields

Beyond traditional applications, the unique structure of this compound makes it a compelling candidate for exploration in emerging interdisciplinary fields.

Chemical Biology: The scaffold could serve as a starting point for the development of chemical probes. By attaching fluorescent dyes or affinity tags (like biotin) to the C2-carboxylic acid or via cross-coupling at the C7-bromo position, researchers could create tools to visualize and study biological processes or identify protein targets. The indole core is known to interact with a wide range of proteins, making this a promising avenue. biosynth.commdpi.com

Supramolecular Chemistry: The planar, aromatic indole ring is well-suited for participating in π-π stacking interactions, while the carboxylic acid can act as a hydrogen bond donor and acceptor. These non-covalent interactions are the foundation of supramolecular chemistry. This molecule could be investigated as a building block for self-assembling systems, such as organic gels, liquid crystals, or functional coordination polymers. Its defined structure could impart specific organizational properties to larger assemblies.

Q & A

Basic: What are the common synthetic routes for preparing 7-bromo-6-methyl-1H-indole-2-carboxylic acid, and what are the critical reaction parameters?

Methodological Answer:
The synthesis typically involves bromination of a methyl-substituted indole precursor. For example, bromination of 6-methyl-1H-indole-2-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) under controlled temperatures (0–25°C) can introduce the bromine atom at the 7-position . Critical parameters include:

  • Reagent stoichiometry : Excess bromine may lead to over-bromination.
  • Catalyst : Lewis acids like FeCl₃ or AlCl₃ can enhance regioselectivity .
  • Reaction time : Prolonged heating may degrade the indole core.
    Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane) or recrystallization ensures high purity. Confirmation requires 1^1H NMR (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) and HRMS (exact mass: ~284.95 g/mol for C₁₀H₇BrNO₂) .

Advanced: How can conflicting data on the stability of this compound under varying storage conditions be resolved?

Methodological Answer:
Conflicting stability data often arise from differences in humidity, temperature, or light exposure. To resolve discrepancies:

Systematic stability studies : Store samples under controlled conditions (e.g., 25°C/60% RH, 4°C, or -20°C) and monitor degradation via HPLC or 1^1H NMR at intervals (e.g., 1, 3, 6 months) .

Degradation product identification : Use LC-MS or GC-MS to detect byproducts (e.g., debromination or oxidation).

Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH, UV light) to predict long-term behavior .
Documentation of storage containers (e.g., amber vials for light sensitivity) and desiccants is critical for reproducibility .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • 1^1H NMR : Look for aromatic protons (δ 7.2–8.0 ppm), methyl group (δ ~2.5 ppm, singlet), and carboxylic acid proton (δ ~13 ppm, broad if present) .
  • 13^13C NMR : Confirm the carboxylic acid carbon (δ ~165–170 ppm) and brominated/methylated carbons (δ ~110–130 ppm) .
  • HRMS : Exact mass should match C₁₀H₇BrNO₂ (theoretical: 284.95 g/mol) with isotopic peaks confirming bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Advanced: What strategies can be employed to improve the yield of this compound in multi-step syntheses, particularly when dealing with competing substitution reactions?

Methodological Answer:

  • Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent undesired bromination at the 2-position .
  • Regioselective catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) to direct bromination to the 7-position .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution over radical pathways .
  • Stepwise monitoring : Use TLC or in-situ FTIR to track reaction progress and halt before side reactions dominate.
    Post-synthesis, optimize recrystallization solvents (e.g., ethanol/water mixtures) to enhance purity and yield .

Basic: What are the known biological activities of this compound and its structural analogs, and how are these assessed in vitro?

Methodological Answer:
Indole derivatives often exhibit antimicrobial, anticancer, or antiviral properties. For example:

  • Antimicrobial activity : Test via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or kinases using fluorometric assays .
    Structural analogs with halogen substitutions (e.g., 7-bromo-5-chloro derivatives) often show enhanced bioactivity due to increased electrophilicity .

Advanced: How can crystallographic data (e.g., from SHELX refinement) resolve ambiguities in the molecular structure of this compound when spectroscopic data is inconclusive?

Methodological Answer:
X-ray crystallography provides unambiguous confirmation of molecular geometry. Key steps:

Crystal growth : Use slow evaporation (e.g., from ethanol/water) to obtain single crystals .

Data collection : Diffractometer measurements generate electron density maps.

SHELX refinement : Solve the phase problem via direct methods (SHELXD) and refine coordinates (SHELXL) to model bond lengths/angles and Br/CH₃ positions .
For example, SHELX can distinguish between alternative bromination sites (e.g., 5- vs. 7-position) by comparing experimental vs. calculated bond distances (C-Br: ~1.9 Å) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory protection : Use NIOSH-approved N95 masks if airborne particulates are generated .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors/dust .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal in halogenated waste containers .

Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in further functionalization reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic/nucleophilic sites. For example, the 3-position may be more reactive than the 4-position due to electron-withdrawing effects from Br/COOH .
  • Molecular docking : Predict binding affinities for drug design by modeling interactions with biological targets (e.g., kinases) .
  • Reaction pathway simulation : Tools like ADF can model transition states for Suzuki couplings or amide formations, guiding experimental conditions .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-6-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-bromo-6-methyl-1H-indole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.